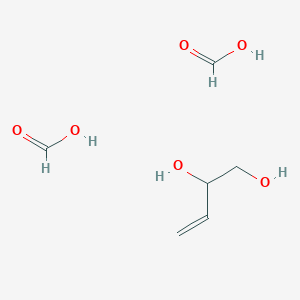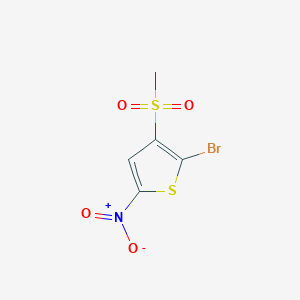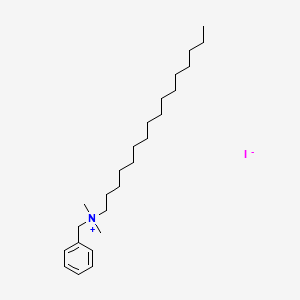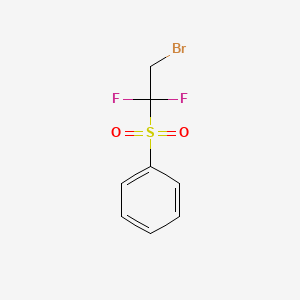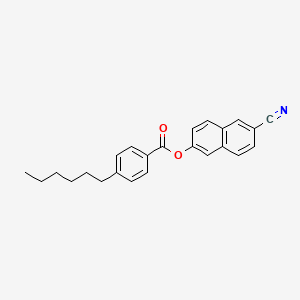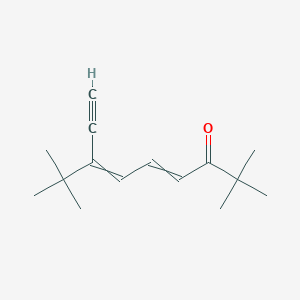![molecular formula C22H45NO2 B14626161 2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) CAS No. 56958-53-3](/img/structure/B14626161.png)
2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C24H49NO3 It is characterized by the presence of an octadec-1-en-1-yl group attached to an azanediyl group, which is further connected to two ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of octadec-1-en-1-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) involves large-scale reactors equipped with temperature and pressure control systems. The reactants are continuously fed into the reactor, and the product is collected and purified using distillation or other separation techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, esters
Wissenschaftliche Forschungsanwendungen
2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizing agent for active ingredients.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Wirkmechanismus
The mechanism of action of 2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) involves its interaction with lipid membranes and proteins. The compound’s hydrophobic octadec-1-en-1-yl group allows it to integrate into lipid bilayers, while the hydrophilic ethan-1-ol groups interact with aqueous environments. This amphiphilic nature enables the compound to stabilize emulsions and enhance the solubility of hydrophobic molecules. Additionally, it may interact with specific protein targets, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(Docos-13-en-1-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(Propane-1,3-diyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(Ethane-1,2-diyl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) is unique due to its specific octadec-1-en-1-yl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong lipid interactions, such as in the formulation of lipid-based drug delivery systems and industrial lubricants. Its structure also allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
56958-53-3 |
|---|---|
Molekularformel |
C22H45NO2 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(octadec-1-enyl)amino]ethanol |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h17-18,24-25H,2-16,19-22H2,1H3 |
InChI-Schlüssel |
DLXPBOSHQIWVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


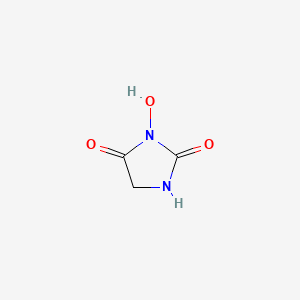

![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
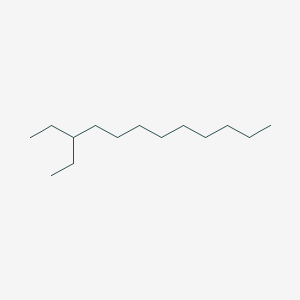
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
